N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a combination of furan, triazole, and pyrrole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan ring can be synthesized from furan-2-carboxylic acid hydrazide, while the triazole ring is typically formed through cyclization reactions involving aminoguanidine hydrochloride and succinic anhydride . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. These components are then linked together through nucleophilic substitution reactions under controlled conditions, often involving microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the furan and pyrrole rings contribute to the compound’s overall binding affinity and specificity . The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.
Pyrrole derivatives: These compounds are widely studied for their anticancer and antiviral properties.
The uniqueness of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide lies in its combination of these three heterocyclic rings, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H17N5O2/c25-17(20-19-21-18(22-23-19)16-9-6-12-26-16)13-15(24-10-4-5-11-24)14-7-2-1-3-8-14/h1-12,15H,13H2,(H2,20,21,22,23,25) |
InChI Key |
VOLRFRIJVXWVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NNC(=N2)C3=CC=CO3)N4C=CC=C4 |
Origin of Product |
United States |
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